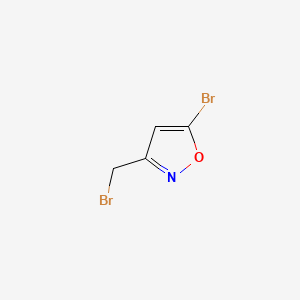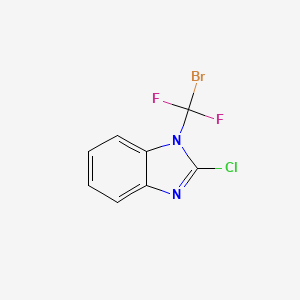
1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with bromodifluoromethyl and chloro groups, which impart unique chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be achieved through several routes. One common method involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Wissenschaftliche Forschungsanwendungen
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromodifluoromethyl and chloro groups. These groups can undergo nucleophilic substitution, cross-coupling, and other reactions, allowing the compound to modify target molecules and pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Vergleich Mit ähnlichen Verbindungen
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-(Chlorodifluoromethyl)-2-chloro-1H-1,3-benzodiazole: Similar in structure but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
1-(Bromodifluoromethyl)-2-bromo-1H-1,3-benzodiazole: Features a bromo group in place of the chloro group.
1-(Difluoromethyl)-2-chloro-1H-1,3-benzodiazole: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H4BrClF2N2 |
|---|---|
Molekulargewicht |
281.48 g/mol |
IUPAC-Name |
1-[bromo(difluoro)methyl]-2-chlorobenzimidazole |
InChI |
InChI=1S/C8H4BrClF2N2/c9-8(11,12)14-6-4-2-1-3-5(6)13-7(14)10/h1-4H |
InChI-Schlüssel |
TXWIJOHIDDNWKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)

![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
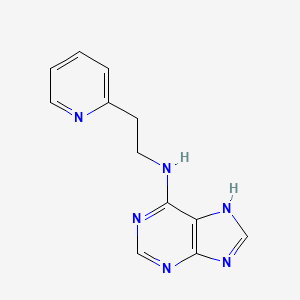

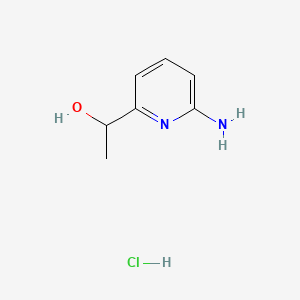
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

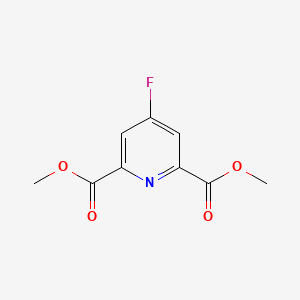
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
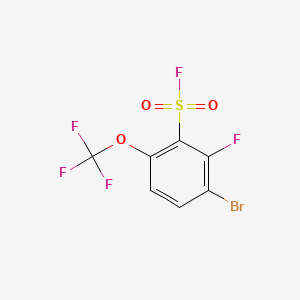
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
